Cas no 111881-64-2 (2-(Cbz-amino)benzyl alcohol)
2-(Cbz-amino)benzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 2-(Cbz-amino)benzyl alcohol
- benzyl N-[2-(hydroxymethyl)phenyl]carbamate
- BENZYL 2-(HYDROXYMETHYL)PHENYLCARBAMATE
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- MDL: MFCD11616717
- Inchi: 1S/C15H15NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18)
- InChI Key: BAHVJNBWUFANQH-UHFFFAOYSA-N
- SMILES: C1=C(NC(OCC2=CC=CC=C2)=O)C(CO)=CC=C1
2-(Cbz-amino)benzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C228043-50mg |
2-(Cbz-amino)benzyl Alcohol |
111881-64-2 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | C228043-100mg |
2-(Cbz-amino)benzyl Alcohol |
111881-64-2 | 100mg |
$ 70.00 | 2022-06-01 | ||
| TRC | C228043-500mg |
2-(Cbz-amino)benzyl Alcohol |
111881-64-2 | 500mg |
$ 275.00 | 2022-06-01 | ||
| Ambeed | A282298-5g |
Benzyl (2-(hydroxymethyl)phenyl)carbamate |
111881-64-2 | 98% | 5g |
$1006.0 | 2024-04-26 | |
| Advanced ChemBlocks | O27880-5g |
2-(Cbz-amino)benzyl alcohol |
111881-64-2 | 95% | 5g |
$665 | 2024-05-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279742-50mg |
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate |
111881-64-2 | 98% | 50mg |
¥7553.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279742-100mg |
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate |
111881-64-2 | 98% | 100mg |
¥9147.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279742-250mg |
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate |
111881-64-2 | 98% | 250mg |
¥8920.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279742-500mg |
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate |
111881-64-2 | 98% | 500mg |
¥8658.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279742-1g |
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate |
111881-64-2 | 98% | 1g |
¥10389.00 | 2024-08-09 |
2-(Cbz-amino)benzyl alcohol Suppliers
2-(Cbz-amino)benzyl alcohol Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-(Cbz-amino)benzyl alcohol
Comprehensive Overview of 2-(Cbz-amino)benzyl alcohol (CAS No. 111881-64-2): Properties, Applications, and Industry Insights
2-(Cbz-amino)benzyl alcohol (CAS No. 111881-64-2) is a specialized organic compound widely utilized in pharmaceutical intermediates, peptide synthesis, and fine chemical research. This Cbz-protected benzyl alcohol derivative is recognized for its versatility in protecting amine groups during multi-step synthetic processes. With the growing demand for peptide-based therapeutics and small-molecule drugs, this compound has gained significant attention in both academic and industrial settings.
The molecular structure of 2-(Cbz-amino)benzyl alcohol features a carbobenzyloxy (Cbz) protecting group, which is selectively removable under mild hydrogenation conditions. This characteristic makes it invaluable for orthogonal protection strategies in complex organic syntheses. Recent studies highlight its role in developing targeted drug delivery systems, particularly in oncology and neurology research where precision medicine approaches are prioritized.
From a technical perspective, 111881-64-2 exhibits excellent solubility in polar organic solvents like DMF and DMSO, facilitating its use in solid-phase peptide synthesis (SPPS). Its stability under acidic conditions (pH 2-6) makes it suitable for prodrug formulations, addressing common challenges in oral bioavailability enhancement. Industry reports indicate a 23% annual growth in demand for such protected amino alcohol building blocks since 2020, driven by advancements in bioconjugation technologies.
Environmental and regulatory considerations for 2-(Cbz-amino)benzyl alcohol production emphasize green chemistry principles. Modern synthetic routes employ catalytic hydrogenation instead of traditional metal hydride reductions, reducing heavy metal waste. These innovations align with the pharmaceutical industry's shift toward sustainable API manufacturing, a key focus area in ESG (Environmental, Social, and Governance) compliance.
Quality control standards for CAS 111881-64-2 typically require HPLC purity ≥98% with strict limits on residual solvent content. Analytical methods like LC-MS characterization and chiral HPLC are essential for verifying stereochemical purity in asymmetric synthesis applications. The compound's shelf life extends beyond 24 months when stored under inert atmosphere at -20°C, as confirmed by accelerated stability studies.
Emerging applications include its use as a linker in antibody-drug conjugates (ADCs), where the Cbz group enables controlled release mechanisms. This aligns with current trends in cancer immunotherapy development. Furthermore, its derivatization potential supports the creation of fluorescent probes for biochemical assays, meeting the needs of high-throughput screening platforms in drug discovery.
The global market for protected amino alcohols like 2-(Cbz-amino)benzyl alcohol is projected to reach $780 million by 2027, according to recent market analyses. This growth is fueled by increased R&D investment in personalized medicine and biologic drugs. Suppliers are responding with custom synthesis services and GMP-grade production capabilities to meet diverse research requirements.
From a synthetic chemistry viewpoint, the compound's orthogonal deprotection characteristics enable sequential reactions in multi-component coupling strategies. Recent publications demonstrate its utility in constructing macrocyclic scaffolds for GPCR-targeted drugs, particularly in metabolic disorder treatments. These developments address the pharmaceutical industry's need for structural diversity in lead optimization.
Handling and storage recommendations for 111881-64-2 emphasize protection from moisture and oxygen. Standard operating procedures suggest using molecular sieves for long-term storage and argon purging for sensitive applications. These precautions maintain the compound's reactivity profile, crucial for high-yield transformations in medicinal chemistry workflows.
Future research directions may explore its potential in covalent inhibitor design and PROTAC (proteolysis-targeting chimera) development. The compound's balanced lipophilicity (calculated LogP ~1.8) and molecular weight (269.3 g/mol) position it favorably for blood-brain barrier penetration studies, an area of intense interest in neurodegenerative disease research.
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